N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring system substituted with bromine, chlorine, and dichlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The pyrazole ring is then subjected to electrophilic aromatic substitution reactions to introduce the bromine, chlorine, and dichlorobenzyl groups. Reagents such as bromine, chlorine gas, and dichlorobenzyl chloride are commonly used.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the substituted pyrazole with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination, chlorine gas for chlorination, and dichlorobenzyl chloride in the presence of a base for dichlorobenzyl substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests.
Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or disrupt cellular processes, leading to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,2-dichlorobenzene: A related compound used in organic synthesis and as an intermediate in the production of other chemicals.
2,4-Dichlorobenzyl Alcohol: Known for its antiseptic properties and used in throat lozenges.
Chlorfenapyr: An insecticide that shares structural similarities and is used to control pests.
Uniqueness
N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C15H11BrCl3N5O |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-[4-bromo-1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-4-chloro-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H11BrCl3N5O/c1-23-7-12(19)13(21-23)15(25)20-14-10(16)6-24(22-14)5-8-2-3-9(17)4-11(8)18/h2-4,6-7H,5H2,1H3,(H,20,22,25) |
InChI Key |
YEPJHXILMJGPTK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=NN(C=C2Br)CC3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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